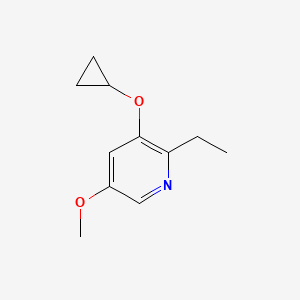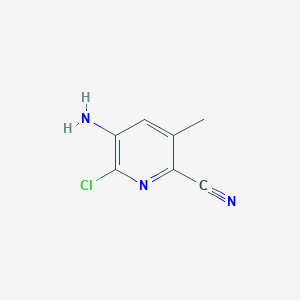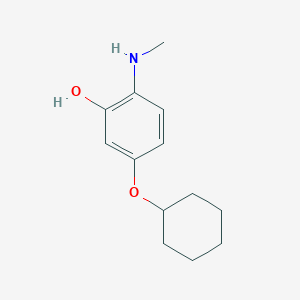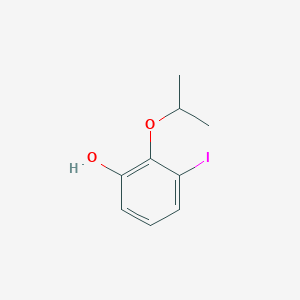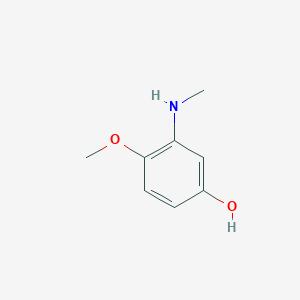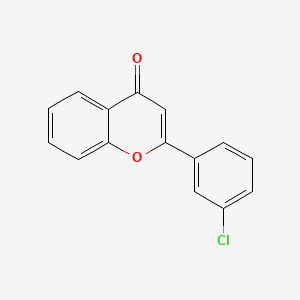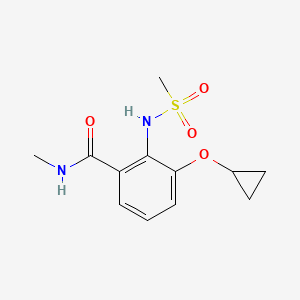
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide is a chemical compound with the molecular formula C12H14N2O It is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with an alcohol under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and an appropriate leaving group.
Formation of the Nicotinamide Moiety: The nicotinamide moiety can be synthesized through the reaction of a suitable pyridine derivative with an amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropoxy and nicotinamide groups.
Reduction: Reduced forms of the nicotinamide moiety.
Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-2-(dimethylamino)benzonitrile: Similar structure but with a benzonitrile group instead of a nicotinamide moiety.
4-Cyclopropoxy-2-(dimethylamino)benzoic acid: Contains a benzoic acid group, offering different chemical reactivity and applications.
N-(4-cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide: Features a methanesulfonamide group, which may confer unique biological activities.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-(dimethylamino)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-12(16)10-9(17-8-4-5-8)6-7-14-11(10)15(2)3/h6-8H,4-5H2,1-3H3,(H,13,16) |
Clave InChI |
NSUOSUHYZBQLAI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CN=C1N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





